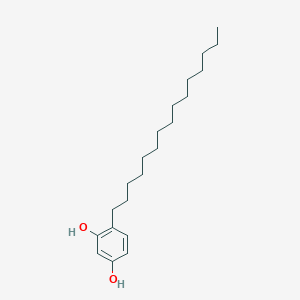

4-Pentadecylbenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pentadecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22)18-21(19)23/h16-18,22-23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHWBDBBPXMVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277083 | |

| Record name | 4-pentadecylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16825-54-0 | |

| Record name | NSC775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-pentadecylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Natural Occurrence of 4 Pentadecylbenzene 1,3 Diol

Elucidation of Biosynthetic Precursors

The biosynthesis of the 4-pentadecylbenzene-1,3-diol structure begins with the assembly of two key types of precursor molecules: a starter unit and multiple extender units.

Starter Unit : The biosynthesis is initiated with a long-chain fatty acyl-Coenzyme A (CoA). For the pentadecyl (15-carbon) side chain, the presumed starter unit is Palmitoyl-CoA (which has a 16-carbon acyl chain). The enzyme machinery incorporates this starter unit, and through the process of cyclization and aromatization, a 15-carbon chain remains attached to the benzene (B151609) ring. Alkylresorcinol synthases are known to exhibit broad substrate specificity, accepting various fatty acyl-CoAs with chain lengths typically ranging from C10 to C22. pnas.org

Extender Units : The aromatic ring is constructed using extender units, which are consistently identified as malonyl-CoA. nih.govnwafu.edu.cn The enzymatic process involves three successive Claisen condensation reactions, where three molecules of malonyl-CoA are sequentially added to the initial starter unit. oup.com Each condensation step extends the growing polyketide chain by two carbon atoms, following the decarboxylation of malonyl-CoA.

This assembly process results in a linear polyketomethylene intermediate, which is primed for the subsequent cyclization reaction within the same enzyme active site. nih.gov

Enzymatic Mechanisms in this compound Formation

The catalysis of this compound synthesis is carried out by enzymes specifically referred to as Alkylresorcinol Synthases (ARS) , which are a subgroup of the Type III PKS family. pnas.orgnih.govnwafu.edu.cn

The mechanism proceeds as follows:

Chain Elongation : The ARS enzyme catalyzes the iterative decarboxylative condensation of three malonyl-CoA extender units onto the fatty acyl-CoA starter unit. This occurs within a single active site of the homodimeric enzyme. researchgate.net

Cyclization : Once the linear tetraketide intermediate is formed, the enzyme directs its folding to facilitate an intramolecular C2-C7 aldol (B89426) condensation. nwafu.edu.cnnih.gov This reaction forms the six-membered aromatic ring.

Aromatization : The newly formed ring undergoes aromatization, likely through dehydration reactions, to yield the stable resorcinol (B1680541) structure.

The regioselectivity of the alkyl chain at position 4 (as opposed to the more commonly documented position 5) is determined by the specific ARS enzyme's active site architecture. Subtle differences, such as the placement of key amino acid residues, create a steric environment that forces the polyketomethylene intermediate to fold in a specific orientation, thus dictating the final product structure. nih.gov

| Component | Name/Type | Role in Biosynthesis |

|---|---|---|

| Enzyme Class | Type III Polyketide Synthase (PKS) | Catalyzes the overall synthesis reaction. nih.gov |

| Specific Enzyme | Alkylresorcinol Synthase (ARS) | Performs chain elongation and cyclization to form the alkylresorcinol core. pnas.orgnwafu.edu.cn |

| Starter Unit | Long-chain fatty acyl-CoA (e.g., Palmitoyl-CoA) | Provides the pentadecyl side chain. pnas.org |

| Extender Unit | Malonyl-CoA | Three units are used to build the benzene-1,3-diol ring. nih.gov |

Distribution and Isolation from Biological Sources

While the general class of alkylresorcinols is widely distributed in nature, specific documented evidence of the natural occurrence of This compound is limited in the surveyed scientific literature. Most studies focus on the isomeric compound, 5-Pentadecylbenzene-1,3-diol (also known as Adipostatin A or Cardol).

Alkylresorcinols as a class have been isolated from a diverse range of organisms, including:

Plants : They are well-known constituents of cereal grains such as rye (Secale cereale), wheat, and sorghum (Sorghum bicolor), where they are found in the cuticular wax. researchgate.netnih.gov Related compounds are also famously found in the Cashew nutshell liquid (Anacardium occidentale). nih.govebi.ac.uk

Bacteria : Various soil and marine bacteria, notably species of Streptomyces and Azotobacter, are known to produce phenolic lipids, including alkylresorcinols, which play a role in their life cycle and defense mechanisms. pnas.orgnih.gov

Fungi : Alkylresorcinols and their derivatives have been identified in several fungal species, including Neurospora crassa and Penicillium sclerotiorum. biorxiv.orgscielo.br

The isolation of specific alkylresorcinols from these natural sources is typically achieved through extraction with organic solvents followed by chromatographic techniques. Methods such as High-Performance Liquid Chromatography (HPLC) are employed to separate the different isomers and homologs from the complex mixture present in the raw extract. sielc.comsigmaaldrich.com

| Kingdom | Examples of Sources | Note |

|---|---|---|

| Plantae (Plants) | Cereals (Rye, Wheat), Sorghum, Cashew (Anacardium), Ginkgo biloba | Primarily 5-alkylresorcinols and related derivatives have been identified. nih.govebi.ac.ukscielo.br |

| Bacteria | Azotobacter vinelandii, Streptomyces spp. | Biosynthesis of 5-alkylresorcinols is confirmed. pnas.orgnih.gov |

| Fungi | Neurospora crassa, Penicillium spp. | Produce a variety of resorcinolic lipids. biorxiv.orgscielo.br |

Synthetic Methodologies for 4 Pentadecylbenzene 1,3 Diol and Its Analogues

Total Synthesis Approaches

Total synthesis provides a route to 4-pentadecylbenzene-1,3-diol from simple, commercially available starting materials, allowing for unambiguous structural confirmation and the production of material for further investigation.

A logical retrosynthetic analysis of this compound primarily involves the disconnection of the carbon-carbon bond between the pentadecyl chain and the aromatic ring. This leads to two main plausible synthetic strategies:

Friedel-Crafts Acylation-Reduction Pathway : This classic approach disconnects the target molecule into a resorcinol (B1680541) (or protected resorcinol) synthon and a C15 acyl synthon. The forward reaction involves the Friedel-Crafts acylation of resorcinol with pentadecanoyl chloride to form a ketone intermediate, which is subsequently reduced to the final alkyl chain. This is often preferred over direct Friedel-Crafts alkylation, which is prone to carbocation rearrangements and polyalkylation.

Cross-Coupling Pathway : A more modern approach involves a metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. Retrosynthetically, this breaks the molecule into a halogenated resorcinol derivative (e.g., 4-bromo-1,3-dihydroxybenzene) and a pentadecyl organometallic reagent (e.g., pentadecylboronic acid). This method offers excellent control over the coupling position. A similar strategy has been successfully employed in the synthesis of related compounds like corticiolic acid. researchgate.net

The chosen synthetic route dictates the necessary key intermediates. These molecules are crucial stepping stones from the starting materials to the final product.

Interactive Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Name | Chemical Structure | Role in Synthesis |

| Resorcinol (Benzene-1,3-diol) | C₆H₄(OH)₂ | The core aromatic starting material providing the diol functionality. |

| 1,3-Dimethoxybenzene (B93181) | C₆H₄(OCH₃)₂ | A protected form of resorcinol, used to prevent side reactions of the hydroxyl groups and improve solubility. |

| Pentadecanoyl chloride | C₁₄H₂₉COCl | The acylating agent in the Friedel-Crafts acylation pathway. |

| 1-(2,4-Dihydroxyphenyl)pentadecan-1-one | C₂₁H₃₄O₃ | The ketone intermediate formed after Friedel-Crafts acylation, prior to reduction. |

| 4-Bromo-1,3-dimethoxybenzene | C₈H₉BrO₂ | A key intermediate for the cross-coupling pathway, acting as the electrophilic partner. Bromination of 1,3-dimethoxybenzene can be achieved using reagents like N-Bromosuccinimide (NBS). researchgate.netsci-hub.se |

| Pentadecylboronic acid | C₁₅H₃₃BO₂ | The organoboron nucleophile for a Suzuki-Miyaura cross-coupling reaction. |

Friedel-Crafts Acylation-Reduction: The mechanism begins with the generation of a pentadecanoyl cation (acylium ion) from pentadecanoyl chloride and a Lewis acid catalyst, typically AlCl₃. The electron-rich resorcinol ring then attacks the acylium ion in an electrophilic aromatic substitution. The hydroxyl groups are strong ortho-, para-directors, favoring substitution at positions 2, 4, and 6. Steric hindrance at the 2-position (between the two hydroxyls) makes the 4-position the most likely site of acylation. The resulting ketone is then reduced. The Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to convert the carbonyl group to a methylene (B1212753) (CH₂) group, completing the alkyl chain.

Yield optimization focuses on:

Catalyst Choice : Using an appropriate amount of Lewis acid to drive the reaction without causing excessive decomposition.

Temperature Control : Running the acylation at low temperatures can improve regioselectivity and prevent side reactions.

Protection Strategy : Protecting the hydroxyl groups as methyl ethers can increase yields by improving solubility and preventing complexation with the Lewis acid catalyst. Deprotection with a reagent like BBr₃ is the final step.

Suzuki-Miyaura Cross-Coupling: This reaction provides a powerful alternative. The synthesis of corticiolic acid, a related structure, via a 9-BBN-based Suzuki-Miyaura coupling achieved a 72% yield for the key coupling step. researchgate.net The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the aryl bromide, followed by transmetalation with the pentadecylboronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.

Interactive Table 2: Comparison of Synthetic Reaction Conditions

| Parameter | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |

| Key Reagents | Resorcinol, Pentadecanoyl Chloride, AlCl₃ | 4-Bromoresorcinol derivative, Pentadecylboronic acid, Pd catalyst |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | Palladium complex (e.g., [Pd(dppf)Cl₂]) |

| Solvent | Nitrobenzene, CS₂ | THF, DMF/water |

| Key Advantage | Uses readily available starting materials. | High regioselectivity and functional group tolerance. |

| Key Challenge | Potential for low regioselectivity and side reactions. | Requires synthesis of specialized boronic acid and aryl halide intermediates. |

Key Synthetic Intermediates

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

Synthesizing derivatives and analogues of this compound is crucial for conducting structure-activity relationship (SAR) studies. These studies help to identify which parts of the molecule are essential for its biological activity. By systematically modifying the structure—for example, by altering the alkyl chain, substituting the aromatic ring, or changing the position of the substituents—researchers can probe interactions with biological targets. ebi.ac.uk

Key derivatization strategies include:

Alkyl Chain Modification : The length and degree of saturation of the pentadecyl chain can be varied. Studies on other alkylresorcinols have shown that these factors significantly influence biological activities like antioxidant and antibacterial effects. nih.gov

Aromatic Ring Substitution : Introducing additional groups onto the benzene (B151609) ring can modulate the molecule's electronic properties and steric profile. For instance, the synthesis of methylated analogues of similar catechols was used to block sites of metabolic oxidation and investigate mechanisms of sensitization. ebi.ac.uk

Positional Isomerism : The synthesis of isomers, such as 5-pentadecylbenzene-1,3-diol (cardol), allows for a direct comparison to understand how the substitution pattern affects activity. ebi.ac.ukhmdb.ca Total synthesis of various urushiol (B600771) isomers has been described to investigate their properties. ebi.ac.uk

Interactive Table 3: Examples of Analogues Synthesized for SAR Studies

| Analogue Class | Structural Modification | Purpose of Synthesis (SAR Target) | Reference |

| Alkyl Chain Variants | C17 side chain instead of C15. | To study the effect of chain length on sensitization potential. | ebi.ac.uk |

| Ring-Methylated Analogues | Addition of methyl groups to the aromatic ring (e.g., 5,6-dimethyl-3-pentadecylcatechol). | To block sites of covalent bond formation and investigate the mechanism of immune suppression vs. sensitization. | ebi.ac.uk |

| Positional Isomers | Synthesis of 3- and 4-substituted catechols and resorcinols. | To compare the biological and allergenic properties based on the relative positions of the hydroxyl and alkyl groups. | ebi.ac.uk |

| Unsaturated Chain Analogues | Introduction of double or triple bonds into the alkyl side chain. | To assess how unsaturation affects allergenic potency and other biological activities. | |

| Ring-Allylated Derivatives | Addition of allyl groups to the aromatic ring (e.g., 2,4-diallyl-5-n-pentadecylbenzene-1,3-diol). | To create new derivatives with potentially altered chemical reactivity and biological profiles. | thieme-connect.com |

Advanced Analytical Techniques for 4 Pentadecylbenzene 1,3 Diol

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-pentadecylbenzene-1,3-diol. These methods provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.

In a study detailing the synthesis of 5-pentadecylbenzene-1,3-diol, ¹H-NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) revealed characteristic signals. rsc.org The aromatic protons appeared as singlets at δ 6.24 (2H) and 6.17 (1H). The benzylic protons of the pentadecyl chain showed a triplet at δ 2.48 (t, J = 7.6 Hz, 2H). The methylene (B1212753) groups of the long alkyl chain were observed as a multiplet at δ 1.56–1.54 (2H) and a broad singlet at δ 1.25 (24H), with the terminal methyl group appearing as a triplet at δ 0.88 (t, J = 7.2 Hz, 3H). rsc.org

¹³C NMR data further corroborates the structure, with signals at δ 156.7, 146.4, 108.2, and 100.3 corresponding to the aromatic carbons. The carbons of the pentadecyl chain resonate at δ 36.04, 32.1, 31.2, 29.9, 29.8, 29.7, 29.5, 22.9, and 14.3. rsc.org

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CH | 6.24 (s, 2H), 6.17 (s, 1H) | 108.2, 100.3 |

| Aromatic C-OH/C-Alkyl | - | 156.7, 146.4 |

| Ar-CH₂- | 2.48 (t, J = 7.6 Hz, 2H) | 36.04 |

| Methylene Chain | 1.56–1.54 (m, 2H), 1.25 (br s, 24H) | 32.1, 31.2, 29.9, 29.8, 29.7, 29.5, 22.9 |

| Terminal CH₃ | 0.88 (t, J = 7.2 Hz, 3H) | 14.3 |

| Data sourced from rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of this compound. Electron ionization mass spectrometry (EI-MS) of a related compound, 1,3-bisallyloxy-5-n-pentadecylbenzene, shows a molecular ion peak (M⁺) at m/z = 400. thieme-connect.com The fragmentation pattern is also informative, with significant peaks at m/z 204 and 203, which can help in identifying the core resorcinol (B1680541) structure. thieme-connect.com

For 5-pentadecylbenzene-1,3-diol, liquid chromatography-mass spectrometry (LC-MS) has observed the protonated molecule [M+H]⁺ at m/z = 321.48. rsc.org High-resolution mass spectrometry (HRMS) provides even more precise mass data, which is crucial for confirming the elemental composition.

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 1,3-Bisallyloxy-5-n-pentadecylbenzene | EIMS | 400 (M⁺) | 217, 204, 203 | thieme-connect.com |

| 5-Pentadecylbenzene-1,3-diol | LCMS | 321.48 ([M+H]⁺) | Not specified | rsc.org |

| Pentadecylbenzene | GC-MS | 288 | 91 (base peak) | nih.govnist.gov |

The fragmentation of pentadecylbenzene, a related structure lacking the hydroxyl groups, shows a base peak at m/z 91, corresponding to a tropylium (B1234903) ion, which is a common fragment for alkylbenzenes. docbrown.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of a similar compound, 2,4-diallyl-5-n-pentadecylbenzene-1,3-diol, displays a broad absorption band around 3543 cm⁻¹ due to the O-H stretching of the hydroxyl groups. thieme-connect.com The peaks at approximately 2921 and 2851 cm⁻¹ correspond to the C-H stretching of the long alkyl chain. Aromatic C-H and C=C stretching vibrations are also observed in the fingerprint region. thieme-connect.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Alkylresorcinols, including this compound, typically show absorption maxima around 276 nm. acs.org This absorption is due to the π → π* transitions in the benzene (B151609) ring.

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of this compound from various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of alkylresorcinols. nih.govacs.org A reverse-phase (RP) HPLC method can be employed for the separation of 1,3-benzenediol, 5-pentadecyl-. sielc.com The mobile phase for such a separation typically consists of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

For enhanced sensitivity, fluorescence detection (FD) and CoulArray electrochemical detection (CAED) have been shown to be more effective than UV detection for the analysis of alkylresorcinols. acs.orgnih.govacs.org The limits of detection and quantification are significantly lower with FD and CAED compared to UV detection. acs.org

| Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Fluorescence Detection (FD) | 20 pg injected | 50 pg injected | acs.org |

| CoulArray Electrochemical Detection (CAED) | 2 pg injected | 5 pg injected | acs.org |

| Ultraviolet (UV) Detection (at 276 nm) | 500 pg injected | 1250 pg injected | acs.orgnih.govacs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, especially for assessing its purity. researchgate.net To improve volatility and thermal stability for GC analysis, the hydroxyl groups of the resorcinol moiety are often derivatized, for instance, by converting them to their trimethylsilyl (B98337) (TMS) ethers. researchgate.net

The GC-MS analysis of underivatized 5-pentadecylresorcinol (B1665537) shows a mass spectrum with a top peak at m/z 124 and other significant peaks at m/z 123 and 137, which are characteristic of the resorcinol structure. nih.gov The long alkyl chain can also undergo fragmentation. The purity of the compound can be determined by integrating the peak area of the analyte in the chromatogram and comparing it to any impurity peaks.

Chiral Chromatography for Stereoisomer Resolution

While the fully saturated 5-pentadecylbenzene-1,3-diol is an achiral molecule, its unsaturated analogues commonly found in natural sources can possess stereoisomers due to the presence of double bonds in the C15 alkyl chain. The geometric configuration (cis/trans) of these double bonds can lead to different spatial arrangements. Chiral chromatography is the definitive method for separating these stereoisomers, known as enantiomers and diastereomers. chromatographyonline.com

The separation principle relies on the differential interaction between the stereoisomers and a chiral stationary phase (CSP). nih.gov These CSPs are typically based on optically active polymers, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins, which are immobilized onto a solid support, usually silica (B1680970) gel. americanpharmaceuticalreview.comhplc.eu The distinct three-dimensional structures of the CSPs create transient diastereomeric complexes with the analytes, leading to different retention times and enabling their separation.

High-Performance Liquid Chromatography (HPLC) is the most common modality for the chiral separation of lipidic compounds. chromatographyonline.com Supercritical Fluid Chromatography (SFC) is also gaining recognition as a powerful and often complementary technique, offering advantages in terms of speed and reduced solvent consumption. chromatographyonline.com For resorcinolic lipids, normal-phase chromatography is often employed. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution.

Table 1: Representative HPLC Conditions for Chiral Resolution of Resorcinolic Lipids

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 280 nm |

This table represents typical starting conditions for the chiral separation of phenolic lipids. Method optimization is usually required for specific analytes.

Mechanistic Investigations of Biological Activities of 4 Pentadecylbenzene 1,3 Diol

Anti-inflammatory Mechanisms

Lipoxygenase and Cyclooxygenase Pathway Inhibition

The anti-inflammatory potential of alkylresorcinols is partly attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely lipoxygenase (LOX) and cyclooxygenase (COX).

Lipoxygenase (LOX) Inhibition: The mechanism of LOX inhibition by phenolic lipids appears to be structure-dependent. Studies on anacardic acids, which are structurally similar to alkylresorcinols but contain a carboxylic acid group, show they act as competitive inhibitors of soybean lipoxygenase-1. mdpi.com The inhibitory activity is largely dependent on the salicylic (B10762653) acid moiety, as cardanol (B1251761), which lacks this group but possesses the same alkyl side chain, is inactive. mdpi.com This suggests that the resorcinol (B1680541) head of 4-pentadecylbenzene-1,3-diol is crucial for its potential interaction with the enzyme. For some anacardic acids, the degree of unsaturation in the alkyl side chain also influences their inhibitory potency. mdpi.com Other related compounds, such as cardol (C15:3), have been identified as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in producing superoxide (B77818) radicals, indicating a role in mitigating oxidative stress which is often linked to inflammatory pathways. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition: Alkylresorcinols may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes. For instance, 4-hexylresorcinol, an alkylresorcinol with a shorter alkyl chain, has been shown to inhibit the release of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). patsnap.com The inhibition of the COX pathway is a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs) and is central to their therapeutic effects in treating inflammation and pain. nih.gov Recent research also suggests that the anti-cancer effects of some NSAIDs may be linked to mechanisms independent of COX inhibition, pointing to a complex interplay of signaling pathways. researchgate.net The ability of this compound to inhibit COX enzymes would likely depend on its ability to fit into the enzyme's active site, sterically hindering the entry of the natural substrate, arachidonic acid. nih.gov

Antimicrobial Mechanisms

Alkylresorcinols, including 5-pentadecylbenzene-1,3-diol, are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov Their amphiphilic nature, consisting of a hydrophilic resorcinol ring and a long hydrophobic pentadecyl chain, is key to their mechanism of action.

The primary antibacterial mechanism of alkylresorcinols is the disruption of the bacterial cell membrane. patsnap.comnih.gov Their lipophilic character allows them to integrate into the lipid bilayers of cell membranes, which compromises their structural integrity and function. patsnap.com This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis and death. patsnap.com

Gram-positive bacteria are generally more susceptible to alkylresorcinols than Gram-negative bacteria. nih.gov This difference is attributed to the complex outer membrane of Gram-negative bacteria, which is rich in lipopolysaccharides and acts as a barrier, resisting the insertion of these compounds. nih.gov In contrast, the peptidoglycan-based cell wall of Gram-positive bacteria offers less resistance. nih.gov Furthermore, studies have shown that creating metal complexes of cardol with elements like copper, cobalt, and zinc can enhance its antibacterial activity, suggesting that modification of the resorcinol head can potentiate its effects. tjnpr.org

5-Pentadecylbenzene-1,3-diol (cardol) is a known antifungal agent. nih.govresearchgate.net It has been isolated from various plants and, interestingly, from the Amazonian fungus Penicillium sclerotiorum, suggesting a role in microbial competition. nih.govresearchgate.netscielo.br It shows inhibitory activity against pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae. scielo.br

The proposed mechanism of fungal inhibition is described as a "hydrophobic (chaotropicity-mediated) stressor" activity. nih.govscielo.br The long alkyl chain disrupts the highly ordered water molecules at the protein-water interface, which can lead to the denaturation of essential enzymes and structural proteins. Its integration into the fungal plasma membrane also causes structural damage and dysfunction. scielo.br In plants, alkylresorcinols are considered phytoanticipins, forming a defensive chemical barrier against fungal pathogens. tandfonline.comacs.org

The core antimicrobial activity of this compound is rooted in its ability to compromise cellular membrane integrity. As amphiphilic molecules, alkylresorcinols readily insert themselves into the phospholipid bilayers of cell membranes. nih.govresearchgate.net This insertion disrupts the packing of the lipid molecules, leading to a significant increase in membrane permeability. nih.gov

Studies using red blood cell membranes demonstrated that 5-alkenylresorcinols cause a notable increase in water permeability, highlighting their potent membrane-disrupting capabilities. nih.gov This destabilization can lead to hemolysis. nih.gov In the soil bacterium Azotobacter vinelandii, alkylresorcinols are synthesized during the formation of desiccation-resistant cysts, where they actually replace membrane phospholipids (B1166683) and become a key structural component of the outer protective layer, demonstrating their profound interaction with cellular membranes. nih.govasm.org This disruptive incorporation into the membrane is a key pathway for its bactericidal and fungicidal effects.

Bacterial biofilms present a significant challenge due to their increased resistance to conventional antibiotics. Natural compounds are being explored as anti-biofilm agents. nih.govmdpi.com The mechanism often involves interfering with adhesion, disrupting the mature biofilm matrix, or inhibiting quorum sensing, the cell-to-cell communication system that regulates biofilm formation. nih.gov

While direct evidence for this compound is scarce, related compounds in cashew nut shell liquid (which is rich in cardol) have been studied for their ability to prevent and control oral biofilms. brazilianjournals.com.br The membrane-disrupting properties of alkylresorcinols are likely to inhibit bacterial adhesion, the critical first step in biofilm formation. By altering the surface properties of bacteria, these compounds can prevent them from attaching to surfaces and to each other. mdpi.com Studies on Pseudomonas aeruginosa have also implicated cardol in affecting biofilm formation. dntb.gov.ua

Membrane Permeabilization and Cell Wall Disruption

Anticancer Mechanisms

The isomer 5-pentadecylbenzene-1,3-diol (cardol) has demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. nih.govwaocp.org The primary mechanism underlying its anticancer activity is the induction of programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. nih.govresearchgate.netmdpi.com

The apoptotic process initiated by cardol involves several key molecular events:

Induction of Oxidative Stress : Cardol treatment leads to a time- and dose-dependent increase in intracellular Reactive Oxygen Species (ROS). nih.govresearchgate.net This elevation of oxidative stress is a critical trigger for apoptosis.

Mitochondrial Dysfunction : The accumulation of ROS causes a decrease in the mitochondrial membrane potential, a key event in the mitochondrial apoptotic pathway. nih.govresearchgate.netresearchgate.net

Caspase Activation : The disruption of the mitochondria leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3. nih.govresearchgate.netnih.gov

PARP Cleavage : Activated caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. researchgate.netnih.gov

In addition to inducing apoptosis, cardol has been shown to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell division cycle and proliferating. waocp.orgresearchgate.net More recent findings suggest another layer to the anticancer mechanism of 5-alkylresorcinols, which involves the activation of the HCLS1 gene and subsequent suppression of the TLR4/MYD88/NF-κB inflammatory signaling pathway, a pathway often implicated in cancer progression. researchgate.net

Table 1: In Vitro Cytotoxicity of 5-Pentadecylbenzene-1,3-diol (Cardol) Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| SW620 | Colorectal Adenocarcinoma | 4.51 ± 0.76 | waocp.org |

| KATO-III | Gastric Carcinoma | 6.06 ± 0.39 | waocp.org |

| Hep-G2 | Hepatocellular Carcinoma | 0.71 ± 0.22 | waocp.org |

| Chago I | Lung Carcinoma | 0.81 ± 0.18 | waocp.org |

| BT474 | Ductal Carcinoma (Breast) | 4.28 ± 0.14 | waocp.org |

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which certain chemical compounds exert anti-cancer effects. Investigations into resorcinolic lipids, including isomers and derivatives of this compound, have revealed their capacity to trigger apoptotic cascades in various cancer cell lines.

One of the primary isomers, 5-pentadecylresorcinol (B1665537) (cardol), has been shown to induce apoptosis in human colorectal adenocarcinoma (SW620) cells. This process is mediated by an increase in oxidative stress and the activation of the mitochondrial apoptotic pathway. ppm.edu.pl Morphological changes consistent with apoptosis were observed in SW620 cells within two hours of treatment with cardol. ppm.edu.pl Key molecular events include the activation of caspase-3 and caspase-9, which are crucial executioner and initiator caspases, respectively. ppm.edu.pl The cleavage of their pro-forms into active enzymes, along with the cleavage of poly(ADP-ribose) polymerase (PARP), confirms the engagement of the caspase cascade. ppm.edu.pl Furthermore, a decrease in the mitochondrial membrane potential and a corresponding increase in intracellular reactive oxygen species (ROS) were observed, indicating that mitochondrial integrity is compromised. ppm.edu.pl The pro-apoptotic activity of cardol was supported by the fact that antioxidant treatment could mitigate the induced cell death. ppm.edu.pl

Similarly, studies on resorcinol derivatives from the roots of Ardisia brevicaulis have demonstrated apoptosis induction in several cancer cell lines, including pancreatic (PANC-1), lung (A549), gastrointestinal (SGC7901), breast (MCF-7), and prostate (PC-3) cells. nauka.gov.pl The most active of these derivatives, ardisiphenol D, was found to induce apoptosis in PANC-1 cells through the activation of caspase-3 and caspase-9 and by up-regulating the Bax/Bcl-2 protein expression ratio. nauka.gov.plgoogle.com An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, as it favors the permeabilization of the mitochondrial outer membrane.

Research on other alkylresorcinols, such as AR C15 and AR C17, in colon cancer cells has also pointed towards the activation of the mitochondrial pathway of apoptosis, highlighted by the upregulation of PUMA (p53 upregulated modulator of apoptosis). researchgate.netmdpi.com

Table 1: Mechanistic Findings on Apoptosis Induction by Resorcinolic Lipids

| Compound/Extract | Cell Line | Key Mechanistic Findings |

|---|---|---|

| 5-Pentadecylresorcinol (Cardol) | SW620 (Colorectal) | Increased intracellular ROS; Decreased mitochondrial membrane potential; Activation of caspase-3 and caspase-9; Cleavage of PARP. ppm.edu.pl |

| Ardisiphenol D | PANC-1 (Pancreatic) | Activation of caspase-3 and caspase-9; Up-regulation of Bax/Bcl-2 ratio. nauka.gov.plgoogle.com |

| Alkylresorcinols (AR C15, AR C17) | HCT-116 (Colon) | Upregulation of PUMA; Activation of the mitochondrial pathway. researchgate.netmdpi.com |

| Resorcinolic Lipid from Mangifera zeylanica | MCF-7 (Breast) | Exerts cytotoxic effects through a mechanism related to oxidative stress. dntb.gov.ua |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound and its related compounds can interfere with the normal progression of the cell cycle in cancer cells, leading to a halt at specific checkpoints. This disruption prevents cell division and proliferation.

Studies on 5-pentadecylresorcinol (cardol) have shown that it can induce cell cycle arrest at the G0/G1 phase in SW620 colon cancer cells. wikipedia.orgresearchgate.netarchivepp.com This arrest at the G0/G1 checkpoint prevents the cells from entering the S phase, where DNA replication occurs.

Mechanistic studies on other alkylresorcinols, specifically AR C15 and AR C17, in HCT-116 colon cancer cells have provided further insight. These compounds were found to cause cell cycle arrest by upregulating p21, a cyclin-dependent kinase inhibitor. researchgate.netmdpi.com The upregulation of p21 leads to the downregulation of proteins essential for the G1/S transition, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com The activation of the p53 pathway is believed to play a crucial role in this process, as p53 is a key transcriptional activator of p21. researchgate.netmdpi.com

Similarly, a demethylated derivative of hierridin B, a hydroquinone (B1673460) structurally related to resorcinols, caused a significant G0/G1-phase cell cycle arrest in MDA-MB-231 breast cancer cells, which was consistent with an observed increase in p21 protein expression. windows.net

Table 2: Research Findings on Cell Cycle Arrest Mechanisms

| Compound/Derivative | Cell Line | Phase of Cell Cycle Arrest | Key Molecular Mechanisms |

|---|---|---|---|

| 5-Pentadecylresorcinol (Cardol) | SW620 (Colorectal) | G0/G1 | Not explicitly detailed in the provided search results. wikipedia.orgresearchgate.netarchivepp.com |

| Alkylresorcinols (AR C15, AR C17) | HCT-116 (Colon) | G1/S | Upregulation of p21; Downregulation of cyclin D1 and CDK4; Activation of the p53 pathway. researchgate.netmdpi.com |

| Norhierridin B | MDA-MB-231 (Breast) | G0/G1 | Increase in p21 protein expression. windows.net |

Anti-Proliferative Effects in Cellular Models

The anti-proliferative activity of this compound and its analogs has been documented in a variety of cancer cell models, stemming from the combined effects of apoptosis induction and cell cycle arrest.

Resorcinol derivatives isolated from Ardisia brevicaulis, including 5-pentadecylresorcinol, exhibited inhibitory activities against the proliferation of human pancreatic (PANC-1), lung (A549), gastrointestinal (SGC7901), breast (MCF-7), and prostate (PC-3) cancer cells. nauka.gov.pl In silico analysis of cardanol, another related phenolic lipid, has suggested a significant anti-proliferative effect on oral cancer cells. japsonline.comnih.gov

The anti-proliferative effects of 5-pentadecylresorcinol (cardol) have been observed in several human cancer cell lines, including colon (SW620), liver (Hep-G2), gastric (KATO-III), lung (Chago), and breast (BT474) cancer cells. wikipedia.org The mechanism behind this broad anti-proliferative effect is linked to the induction of apoptosis and cell cycle arrest. wikipedia.orgresearchgate.net

Furthermore, alkylresorcinols from wheat bran, such as 5-alkylresorcinols (5ARs), have demonstrated a strong inhibitory effect on the proliferation of human HCT-116 and HT-29 colon cancer cells. The anti-proliferative mechanism of these compounds is thought to involve the activation of Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1) and the suppression of the Toll-like receptor 4 (TLR4)/MYD88/NF-κB signaling pathway.

Table 3: Cellular Models Demonstrating Anti-Proliferative Effects

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Resorcinol derivatives from Ardisia brevicaulis | PANC-1, A549, SGC7901, MCF-7, PC-3 | Inhibition of proliferation. nauka.gov.pl |

| 5-Pentadecylresorcinol (Cardol) | SW620, Hep-G2, KATO-III, Chago, BT474 | In vitro cytotoxicity and anti-proliferative activity. wikipedia.org |

| 5-Alkylresorcinols (5ARs) | HCT-116, HT-29 (Colon) | Strong inhibitory effect on proliferation. |

| Cardanol | Oral Cancer Cells (in silico) | Substantial anti-proliferative effect. japsonline.comnih.gov |

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some phenolic lipids related to this compound have been investigated for their potential to inhibit this process.

Anacardic acid, a structurally similar compound, has been found to inhibit angiogenesis by targeting the steroid receptor coactivator (Src), focal adhesion kinase (FAK), and the Rho family of GTPase signaling pathways. These pathways are crucial for the migration and proliferation of endothelial cells, which are the building blocks of blood vessels.

In silico studies on cardanol have identified that its targets are associated with angiogenesis. nih.gov Furthermore, crude extracts of propolis containing cardanol have been shown to reduce angiogenesis, including the tube formation of human umbilical vein endothelial cells (HUVECs).

While direct mechanistic studies on this compound's effect on angiogenesis are limited, research on related compounds suggests a potential inhibitory role. For instance, some resorcinolic lipids are known to inhibit vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. However, other studies on 4-hexylresorcinol, a resorcinol with a shorter alkyl chain, have shown an increase in VEGF expression, indicating that the effect on angiogenesis may be dependent on the specific structure of the alkylresorcinol. researchgate.net

Table 4: Findings on Angiogenesis Inhibition by Related Phenolic Lipids

| Compound | Model/System | Mechanistic Insights |

|---|---|---|

| Anacardic Acid | Not specified in search results | Targets Src/FAK/Rho GTPase signaling pathways. |

| Cardanol | HUVECs (in vitro), Oral Cancer (in silico) | Reduces tube formation; Targets are associated with angiogenesis. nih.gov |

| Propolis (containing cardanol) | HUVECs (in vitro) | Inhibits tube formation and endothelial cell proliferation. |

Structure Activity Relationship Sar Studies of 4 Pentadecylbenzene 1,3 Diol and Derivatives

Impact of Alkyl Chain Length and Saturation on Biological Activity

The length and saturation of the alkyl chain are paramount in dictating the biological efficacy of 4-pentadecylbenzene-1,3-diol and its analogs.

Alkyl Chain Length:

Research indicates that the biological activity of alkylresorcinols often exhibits a parabolic relationship with the length of the alkyl chain. For instance, certain effects increase with chain length up to an optimal point, beyond which further elongation leads to diminished activity. nih.gov An example of this is seen in the bactericidal activity against certain strains, where the effect peaks at around 10-12 carbon atoms and then declines. nih.gov Conversely, for some antioxidant activities, a longer alkyl chain can enhance radical-scavenging capacity. nih.gov For example, 1,3-dihydroxy-5-pentadecylbenzene shows greater antioxidant activity than its shorter-chain counterpart, orcinol. nih.gov Studies on the inhibition of colon cancer cell growth have also shown that increasing the side chain length can reduce inhibitory activity. ebi.ac.uk

Saturation:

The presence of double bonds within the alkyl chain significantly modulates biological activity. Unsaturated derivatives often exhibit enhanced potency compared to their saturated counterparts. For example, anacardic acids with three double bonds in the side chain demonstrate greater antioxidant and enzyme inhibition capacity than those with one or two double bonds. nih.gov The most potent inhibitor in a series of anacardic acids was found to be the homolog with an unsaturated aliphatic chain. nih.gov

Table 1: Effect of Alkyl Chain Characteristics on Biological Activity

| Compound/Derivative Class | Alkyl Chain Feature | Impact on Biological Activity |

| Alkylresorcinols | Increasing length up to C10-C12 | Increased bactericidal activity nih.gov |

| Alkylresorcinols | Increasing length beyond C12 | Decreased bactericidal activity nih.gov |

| Anacardic Acids | Increased number of double bonds | Enhanced antioxidant and enzyme inhibition capacity nih.gov |

| Alkylresorcinols | Increasing chain length | Diminished colon cancer cell growth inhibitory activity ebi.ac.uk |

Role of Hydroxyl Group Positions and Substitution

The arrangement and substitution of hydroxyl groups on the benzene (B151609) ring are crucial determinants of the biological activity of these compounds.

Hydroxyl Group Position:

The resorcinol (B1680541) moiety (1,3-dihydroxybenzene) is a key feature. The relative positioning of the hydroxyl groups influences the molecule's ability to participate in hydrogen bonding and redox reactions, which are fundamental to their biological interactions.

Hydroxyl Group Substitution:

Modification of the hydroxyl groups, such as through methylation or the introduction of other functional groups, can significantly alter the compound's properties. For example, methylation of bilobol, a related compound, is a step in the synthesis of Adipostatin A. ebi.ac.uk The presence of a free hydroxyl group is often essential for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For alkylresorcinols, the key pharmacophoric features are the dihydroxybenzene ring and the lipophilic alkyl chain. nih.gov

Lead Optimization Strategies:

Lead optimization involves modifying a candidate compound to improve its efficacy, selectivity, and pharmacokinetic properties. For this compound and its derivatives, strategies include:

Varying Alkyl Chain Length and Unsaturation: As discussed, systematically altering the alkyl chain is a primary strategy to fine-tune activity. nih.gov

Modifying the Aromatic Ring: Introducing substituents to the benzene ring can alter electronic properties and interactions with target proteins. For instance, the introduction of a nitro group, as in 4-nitrobenzene-1,3-diol, significantly increases acidity compared to alkyl-substituted analogs.

Synthesis of Haptens: For the development of immunochemical detection methods, hapten derivatives of alkylresorcinols with varying chain lengths have been synthesized. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound and related compounds, QSAR studies can help predict the activity of novel derivatives and guide synthetic efforts.

Descriptors used in QSAR modeling for these compounds would likely include:

LogP (Octanol-Water Partition Coefficient): Represents the lipophilicity of the molecule, which is heavily influenced by the alkyl chain length.

Polar Surface Area (PSA): Related to the hydrogen bonding capacity of the hydroxyl groups.

Molecular Weight and Shape Descriptors: To account for steric interactions with the biological target.

While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR are applicable to this class of compounds to predict bioavailability and target affinity.

Preclinical Research Models and in Vitro/in Vivo Studies Excluding Clinical Human Trials

In Vivo Animal Models for Pharmacological Evaluation

Administration Routes and Experimental Designs

Future research may shed light on the specific biological activities of 4-Pentadecylbenzene-1,3-diol, but currently, the scientific community awaits such investigations.

Efficacy Endpoints and Biomarker Analysis in Animal Studies

Preclinical animal models provide a critical platform for evaluating the therapeutic potential of this compound, a member of the alkylresorcinol family. While direct in vivo studies on this specific compound are limited in publicly accessible literature, research on closely related phenolic lipids and extracts from sources like Anacardium occidentale (cashew) offers valuable insights into potential efficacy endpoints and biomarkers.

Anti-Inflammatory and Nootropic Efficacy Endpoints:

Studies on extracts of Anacardium occidentale, which contains a mixture of phenolic lipids including cardols, have demonstrated significant anti-inflammatory and nootropic effects in rodent models. Key efficacy endpoints in these studies include:

Reduction in Paw Edema: In carrageenan-induced paw edema models in rats, a common assay for acute inflammation, extracts of Anacardium occidentale bark have shown a significant anti-edema effect. This suggests that compounds within the extract, potentially including this compound, can mitigate inflammatory responses. mdpi.com

Inhibition of Septic Shock Markers: In mouse models of lipopolysaccharide (LPS)-induced septic shock, methanol (B129727) extracts of Anacardium occidentale stem bark significantly reduced elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage associated with sepsis. The extract also provided protection against mortality. nih.gov

Improved Cognitive Function: In studies evaluating nootropic activity, ethanolic leaf extracts of Anacardium occidentale administered to albino rats resulted in statistically significant improvements in memory, as assessed by the Elevated Plus Maze and Y-maze tests.

Metabolic and Antioxidant Efficacy Endpoints:

Research into the effects of Anacardium occidentale extracts and their constituent alkylresorcinols has also pointed towards potential metabolic and antioxidant benefits.

Hypoglycemic Effects: In diabetic mouse models (db/db mice), traditional herbal preparations from Anacardium occidentale bark demonstrated significant hypoglycemic activity, with the highest doses showing a more potent glucose-lowering effect than the standard drug glibenclamide. mdpi.com

Modulation of Antioxidant Enzymes: Aqueous and methanolic leaf extracts of Anacardium occidentale have been shown to increase the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase and catalase in hypercholesterolemic rabbits. researchgate.net

Biomarker Analysis:

Alkylresorcinols, as a class of compounds, are being investigated as potential biomarkers for the intake of whole grains like wheat and rye. beilstein-journals.org Animal and human studies indicate that these compounds are absorbed and metabolized, with their metabolites being detectable in plasma and urine. slu.se This suggests that this compound and its metabolites could potentially serve as biomarkers to track exposure and metabolic fate in preclinical studies.

In a study on dairy cows, the inclusion of cashew nut shell liquid (CNSL), which contains cardol, in their diet led to a reduction in methane (B114726) production and an increase in propionate (B1217596) production in the rumen, indicating a modulation of gut microbiota and fermentation processes. scielo.br

Derivatives of anacardic acid and cardanol (B1251761) have been shown to act as partial agonists for PPARα and PPARγ in in vivo studies using zebrafish embryos, with some compounds showing tissue-specific activities. acs.org This highlights the potential for these compounds to modulate metabolic pathways.

Table 1: Efficacy Endpoints of Anacardium occidentale Extracts in Animal Models

| Animal Model | Extract Type | Efficacy Endpoint | Outcome | Reference |

|---|---|---|---|---|

| Rats | Bark Extract | Carrageenan-induced paw edema | Significant anti-edema effect | mdpi.com |

| Mice | Stem Bark Extract | LPS-induced septic shock | Reduction in serum ALT and AST, protection against mortality | nih.gov |

| Albino Rats | Leaf Extract | Cognitive function (Elevated Plus Maze, Y-maze) | Significant improvement in memory | |

| db/db Mice | Bark Herbal Preparation | Blood glucose levels | Significant hypoglycemic effect | mdpi.com |

| Rabbits | Leaf Extract | Endogenous antioxidant enzymes | Increased levels of superoxide dismutase and catalase | researchgate.net |

| Dairy Cows | Cashew Nut Shell Liquid | Rumen fermentation | Reduced methane production, increased propionate production | scielo.br |

Ex Vivo Tissue Analysis in Preclinical Research

Ex vivo tissue analysis following in vivo administration of a compound provides crucial information about its distribution, penetration, and effects on specific tissues. While direct ex vivo studies on this compound are not extensively documented, research on related phenolic compounds offers a framework for potential analytical approaches.

Skin Penetration Studies:

Ex vivo studies using human skin have been conducted to assess the penetration of phenolic compounds. In one such study, individual phenolic compounds were applied to skin samples in Bronaugh-type flow-through diffusion cells. The analysis revealed that certain phenolic compounds could penetrate both the epidermis and the dermis. mdpi.com This methodology could be applied to this compound to determine its potential for topical applications and to quantify its distribution within different skin layers.

Table 2: Ex Vivo Skin Penetration of Phenolic Compounds

| Phenolic Compound | Epidermis Penetration (µg/mL) | Dermis Penetration (µg/mL) | Reference |

|---|---|---|---|

| Chlorogenic acid | 8.1 ± 0.4 | 4.0 ± 0.2 | mdpi.com |

| Rutin | Not specified | 0.9 ± 0.04 | mdpi.com |

| Quercetin | Not specified | Not specified | mdpi.com |

Analysis of Antioxidant Activity in Skin Layers:

Following ex vivo penetration studies, the antioxidant activity of the compounds that have permeated the skin layers can be assessed. For instance, the DPPH free radical scavenging activity of phenolic compounds that penetrated the epidermis and dermis was measured, demonstrating that the biological activity of the compounds is retained after skin passage. mdpi.com This type of ex vivo analysis would be valuable to confirm the functional effects of this compound in target tissues.

Distribution in Blood Components:

Ex vivo analysis can also be used to determine the distribution of a compound in different blood fractions. Studies on alkylresorcinols have investigated their presence in human erythrocyte membranes and plasma lipoproteins after consumption of whole-grain products. helsinki.fi Similar ex vivo analysis of blood samples from animals treated with this compound could reveal its binding to and distribution among various blood components, providing insights into its transport and bioavailability.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cardol |

| Alanine aminotransferase (ALT) |

| Aspartate aminotransferase (AST) |

| Glibenclamide |

| Superoxide dismutase |

| Catalase |

| Propionate |

| Anacardic acid |

| Cardanol |

| Chlorogenic acid |

| Rutin |

| Quercetin |

Interdisciplinary Perspectives and Future Research Directions

Integration with Systems Biology and Omics Approaches

The integration of 4-pentadecylbenzene-1,3-diol, also known as cardol, research with systems biology and "omics" approaches, such as genomics, proteomics, and metabolomics, holds significant potential for a deeper understanding of its biological effects. While specific studies applying these high-throughput methods directly to this compound are still emerging, the foundation for such research exists within the broader study of related compounds and biological pathways.

Systems biology can provide a holistic view of the cellular processes affected by this compound. For instance, studies on the antiproliferative effects of cardol on cancer cell lines have shown that it induces apoptosis and cell cycle arrest. nih.gov A systems biology approach could elucidate the complex network of genes and proteins involved in these processes. By analyzing changes in the transcriptome and proteome of cells treated with this compound, researchers can identify key signaling pathways that are modulated by the compound. This could include pathways related to apoptosis, cell cycle control, and cellular stress responses.

Metabolomic studies could reveal how this compound alters the metabolic profile of cells. As an inhibitor of glycerol-3-phosphate dehydrogenase, this compound is known to interfere with lipid metabolism. ebi.ac.uk A comprehensive metabolomic analysis could identify other metabolic enzymes and pathways that are affected, providing a more complete picture of its mechanism of action. Furthermore, understanding the metabolic fate of this compound itself within biological systems is another area where metabolomics can provide valuable insights.

The study of the microbiome is another area where omics approaches could be applied. Given the antimicrobial properties of related phenolic lipids, investigating the impact of this compound on the gut microbiome, for example, could open up new avenues for research into its potential health effects.

Potential as a Biochemical Probe or Research Tool

The unique chemical structure and biological activities of this compound make it a promising candidate as a biochemical probe or research tool to investigate various cellular processes. Its ability to interact with specific biological targets can be harnessed to study the function of those targets and the pathways they regulate.

One of the most well-documented activities of this compound is its inhibition of glycerol-3-phosphate dehydrogenase. ebi.ac.uk This makes it a useful tool for studying the role of this enzyme in lipid metabolism and its connection to various physiological and pathological states. By using this compound to selectively inhibit this enzyme, researchers can investigate the downstream consequences on cellular energy production, signaling, and triglyceride accumulation. ebi.ac.uk

Furthermore, its demonstrated effects on cancer cells, including the induction of apoptosis and the generation of reactive oxygen species (ROS), suggest its potential as a probe to study the mechanisms of cell death. nih.gov For example, it could be used to investigate the interplay between ROS production, mitochondrial dysfunction, and the activation of caspase cascades in apoptosis. nih.gov The dose- and time-dependent reduction in mitochondrial membrane potential observed in cells treated with cardol highlights its utility in studying mitochondrial-dependent apoptotic pathways. nih.gov

The long pentadecyl chain of the molecule imparts amphiphilic properties, which could be exploited in studies of biological membranes. Its interactions with the lipid bilayer could be investigated to understand how such molecules affect membrane fluidity, permeability, and the function of membrane-bound proteins.

Green Chemistry and Sustainable Production Considerations

This compound is a component of cashew nutshell liquid (CNSL), a byproduct of the cashew nut industry. researchgate.netwiley.com This origin makes it a renewable and sustainable resource, aligning with the principles of green chemistry. The valorization of CNSL, which is often considered an agricultural waste product, into valuable chemicals like this compound is an area of active research. bohrium.comresearchgate.net

The extraction and purification of this compound from CNSL present both opportunities and challenges for green chemistry. Traditional methods for separating the components of CNSL, which also include anacardic acid and cardanol (B1251761), can be complex and may involve the use of organic solvents. wiley.commdpi.com Developing more environmentally friendly extraction and purification techniques is a key consideration for its sustainable production. This includes exploring greener solvents and more energy-efficient processes like supercritical fluid extraction. mdpi.com

Recent research has focused on the direct use of CNSL mixtures in applications like the synthesis of bio-based plasticizers, which reduces the need for costly and energy-intensive separation processes. bohrium.com The synthesis of derivatives of this compound and other CNSL components using green catalytic methods is another important area of research. For instance, the use of palladium catalysts for cyclocarbonylation reactions of cardol derivatives has been explored. thieme-connect.com

The development of formaldehyde-free phenolic thermosets from cardanol, a closely related compound in CNSL, highlights the potential for creating more sustainable materials from this renewable feedstock. researchgate.net Similar approaches could be applied to this compound to develop new bio-based polymers and materials.

Emerging Applications in Material Science and Biotechnology

The unique chemical structure of this compound, featuring a resorcinol (B1680541) ring and a long aliphatic chain, makes it a versatile building block for the development of new materials with tailored properties. researchgate.net Its applications in material science and biotechnology are an expanding field of research.

In material science, this compound and its derivatives are being explored for the synthesis of bio-based polymers. The two hydroxyl groups on the aromatic ring and the potential for reactions on the alkyl chain provide multiple sites for polymerization. researchgate.netresearchgate.net These polymers can exhibit desirable properties such as good processability and solubility in organic solvents. nih.gov For example, polyesters have been synthesized from cardol, demonstrating its potential as a monomer for creating new polymeric materials. researchgate.net The resulting polymers can have applications as resins, coatings, and plasticizers. bohrium.comresearchgate.net The synthesis of an electronic-grade epoxy reactive diluent from cardol highlights its potential in high-performance materials. acs.org

In biotechnology, the biological activities of this compound are being harnessed for various applications. Its antimicrobial and antioxidant properties are of particular interest. researchgate.net There is ongoing research into its use in the development of biopolymer composites with electrochemical properties, which could have applications in sensors or other electronic devices. researchgate.net The combination of cardol with starch to create biopolymer composites is one such example being investigated. researchgate.net

Furthermore, the anti-cancer properties of this compound are being explored in the context of drug development. nih.gov Its ability to inhibit dengue virus infectivity also points to its potential as a lead compound for the development of new antiviral agents. nih.gov

Challenges and Opportunities in this compound Research

The research on this compound is presented with a unique set of challenges and a wide array of opportunities for future investigations.

Challenges:

One of the primary challenges in the study of this compound is its purification. wiley.com As a component of natural CNSL, it exists in a mixture with other structurally similar phenolic lipids like cardanol and anacardic acid. mdpi.comnih.gov Separating these components to obtain pure this compound can be a complex and costly process, often requiring techniques like distillation or chromatography. wiley.com This can limit the availability of the pure compound for research and commercial applications.

Another challenge lies in the variability of the composition of CNSL, which can depend on the source and the extraction method used. mdpi.com This can lead to inconsistencies in the yield and purity of the isolated this compound, which can affect the reproducibility of research findings.

From a biological perspective, while several activities of this compound have been identified, the precise molecular mechanisms underlying many of these effects are not yet fully understood. Elucidating the specific cellular targets and signaling pathways involved in its anticancer, antimicrobial, and other biological activities requires further in-depth investigation.

Opportunities:

Despite the challenges, there are significant opportunities for future research on this compound. Its status as a renewable and readily available bio-based chemical from a waste stream of the cashew industry presents a major opportunity for the development of sustainable products. nih.gov

There is a vast potential for the chemical modification of this compound to create a wide range of derivatives with novel properties. The phenolic hydroxyl groups and the alkyl chain offer multiple reaction sites for synthesizing new compounds with enhanced or entirely new functionalities for applications in medicine, material science, and agriculture. thieme-connect.com

The exploration of its biological activities is another promising area. Further research into its anticancer properties could lead to the development of new therapeutic agents. nih.gov Its antimicrobial and antiviral activities also warrant further investigation for potential applications in combating infectious diseases. nih.govresearchgate.net

The development of more efficient and greener methods for the extraction and purification of this compound from CNSL is a key area of opportunity. Innovations in this area would not only make the compound more accessible for research but also enhance its economic viability for industrial applications.

Below is a table summarizing some of the research findings related to this compound and its derivatives.

| Compound/Derivative | Research Finding | Potential Application |

| This compound (Cardol) | Inhibits glycerol-3-phosphate dehydrogenase ebi.ac.uk | Research tool for studying lipid metabolism |

| This compound (Cardol) | Induces apoptosis in cancer cells nih.gov | Anticancer drug development |

| Cardol Esters | Act as effective plasticizers for PVC wiley.com | Bio-based plasticizers |

| Diglycidyl ether of cardol (DGEC) | Low-viscosity liquid epoxy resin researchgate.net | Coatings, adhesives, composites |

| Cardol-based polyesters | Formation of new polymeric materials researchgate.net | Bio-based polymers |

| Cardol triene | Inhibits dengue virus infectivity nih.gov | Antiviral drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.